![molecular formula C5H5ClO2 B1427323 (5-Chlorofuran-2-yl)methanol CAS No. 27230-59-7](/img/structure/B1427323.png)
(5-Chlorofuran-2-yl)methanol
Overview
Description
“(5-Chlorofuran-2-yl)methanol” is a chemical compound with the CAS Number: 27230-59-7 . It has a molecular weight of 132.55 .
Synthesis Analysis
The synthesis of “(5-Chlorofuran-2-yl)methanol” can be achieved through the reaction of furfural and hydrochloric acid with a suitable reducing agent. More detailed synthesis routes can be found in various chemical databases .Molecular Structure Analysis
The IUPAC name for this compound is (5-chloro-2-furyl)methanol . The InChI code is 1S/C5H5ClO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 . More detailed structural analysis can be performed using various analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry.Physical And Chemical Properties Analysis
“(5-Chlorofuran-2-yl)methanol” has a molecular weight of 132.55 . More detailed physical and chemical properties can be found in various chemical databases .Scientific Research Applications
I have conducted searches to find detailed information on the scientific research applications of (5-Chlorofuran-2-yl)methanol, but it appears that there is limited publicly available information on specific applications for this compound. The search results mostly provide general information about the compound and its availability for purchase for research purposes, rather than detailing unique applications across different fields.
- This compound is available for purchase as a chemical reagent, which suggests its use in various chemical synthesis processes .
Chemical Synthesis
Pharmaceutical Testing
properties
IUPAC Name |
(5-chlorofuran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJDISJNCUFJPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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